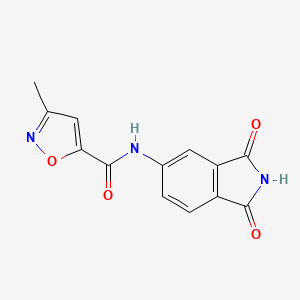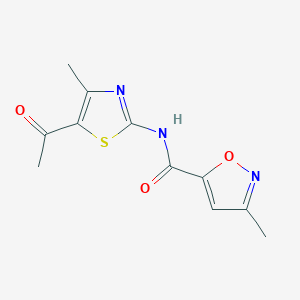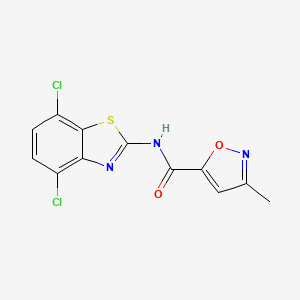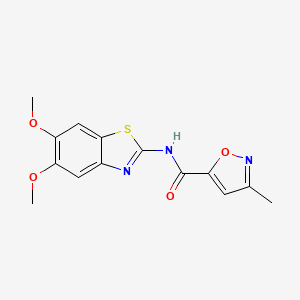
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide (hereafter referred to as “N-isoindole”) is an organic compound that has been studied extensively in the scientific research community. It has been found to have a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. N-isoindole has been used as a starting material for the synthesis of numerous drug candidates, including therapeutics for the treatment of cancer and neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action.
Scientific Research Applications
N-isoindole has been used in a variety of scientific research applications. It has been used to synthesize various drug candidates, including anticancer agents and drugs for the treatment of neurological disorders. Additionally, N-isoindole has been studied for its potential as a therapeutic agent and as a tool for understanding the molecular mechanisms of drug action. Furthermore, N-isoindole has been used in the synthesis of various chemical probes, such as fluorescent probes, to study the structure and function of proteins.
Mechanism of Action
The exact mechanism of action of N-isoindole is still under investigation. However, it is believed that N-isoindole binds to certain proteins, such as enzymes, and alters their activity. Additionally, N-isoindole has been found to interact with certain receptors, such as G-protein coupled receptors, and modulate their activity.
Biochemical and Physiological Effects
N-isoindole has been found to have a wide range of biochemical and physiological effects. It has been found to interact with various proteins, including enzymes and receptors, and modulate their activity. Additionally, N-isoindole has been found to have anti-inflammatory, anti-cancer, and anti-apoptotic effects.
Advantages and Limitations for Lab Experiments
N-isoindole has several advantages and limitations when used in laboratory experiments. One advantage of using N-isoindole is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various drug candidates. Additionally, N-isoindole is highly stable and can be stored for extended periods of time. However, one limitation of using N-isoindole is that it is not water-soluble and must be dissolved in an organic solvent prior to use. Additionally, N-isoindole can be toxic if handled improperly.
Future Directions
There are several potential future directions for the use of N-isoindole. One potential direction is the development of novel drug candidates using N-isoindole as a starting material. Additionally, N-isoindole could be used to develop new chemical probes to study the structure and function of proteins. Furthermore, N-isoindole could be used to develop new therapeutic agents for the treatment of various diseases. Finally, further research could be conducted to better understand the mechanism of action of N-isoindole and its biochemical and physiological effects.
Synthesis Methods
N-isoindole is synthetically produced from the reaction of an aryl halide and an aryl amine in the presence of a base. This reaction results in the formation of an aryl amide, which is then subjected to an oxidative ring-opening reaction with a dioxirane. The resulting product is a dioxolane, which is then subjected to a cyclization reaction to form N-isoindole.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-4-10(20-16-6)13(19)14-7-2-3-8-9(5-7)12(18)15-11(8)17/h2-5H,1H3,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFYDUVUWFMFOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)
![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)
![3-methyl-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498500.png)
![3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498514.png)


![N-[(2E)-5,6-dimethoxy-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498546.png)
![3-methyl-N-[(5E)-6-[2-(methylsulfanyl)ethyl]-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1,2-oxazole-5-carboxamide](/img/structure/B6498553.png)

![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498564.png)
![methyl 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B6498565.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6498571.png)